(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL
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Overview
Description
(2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol is a small molecule with a complex structure It is characterized by the presence of a brominated pyrimidine ring, an aniline group, and a dimethylamino-propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol typically involves multiple steps. One common route includes the following steps:
Formation of the brominated pyrimidine ring: This can be achieved by brominating a pyrimidine precursor using bromine or a brominating agent under controlled conditions.
Attachment of the aniline group: The brominated pyrimidine is then reacted with aniline in the presence of a suitable catalyst to form the anilino-pyrimidine intermediate.
Coupling with phenoxy group: The anilino-pyrimidine intermediate is then coupled with a phenoxy compound under basic conditions to form the phenoxy-pyrimidine derivative.
Introduction of the dimethylamino-propanol moiety: Finally, the phenoxy-pyrimidine derivative is reacted with dimethylamino-propanol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol involves its interaction with specific molecular targets. One known target is cyclin-dependent kinase 2, an enzyme involved in cell cycle regulation . By inhibiting this enzyme, the compound can interfere with cell division and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol: This compound itself.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another brominated compound with similar structural features.
Uniqueness
What sets (2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit cyclin-dependent kinase 2 is particularly noteworthy, as this makes it a promising candidate for targeted cancer therapies.
Properties
Molecular Formula |
C21H24BrN5O2 |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2R)-1-[4-[(4-anilino-5-bromopyrimidin-2-yl)amino]phenoxy]-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C21H24BrN5O2/c1-27(2)13-17(28)14-29-18-10-8-16(9-11-18)25-21-23-12-19(22)20(26-21)24-15-6-4-3-5-7-15/h3-12,17,28H,13-14H2,1-2H3,(H2,23,24,25,26)/t17-/m1/s1 |
InChI Key |
MEIJADBULOETOV-QGZVFWFLSA-N |
Isomeric SMILES |
CN(C)C[C@H](COC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3)Br)O |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3)Br)O |
Origin of Product |
United States |
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